molecular formula C14H25NO4 B1371624 4-(1-Boc-piperidin-3-yl)-butyric acid CAS No. 318536-95-7

4-(1-Boc-piperidin-3-yl)-butyric acid

Cat. No.: B1371624
CAS No.: 318536-95-7
M. Wt: 271.35 g/mol
InChI Key: VOVUQUJJLJBFHB-UHFFFAOYSA-N
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Description

“4-(1-Boc-piperidin-3-yl)-butyric acid” is a chemical compound with the molecular formula C12H21NO4 . It is also known as 1-[(tert-Butoxy)carbonyl]-3-piperidinebutanoic acid . The compound has a molecular weight of 243.3 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H21NO4/c1-12(2,3)17-11(16)13-6-4-5-9(8-13)7-10(14)15/h9H,4-8H2,1-3H3,(H,14,15)/t9-/m0/s1 . This code provides a detailed description of the compound’s molecular structure.

It is a light yellow solid and has a density of 1.102 g/cm3 .

Scientific Research Applications

Asymmetric Deprotonation

The asymmetric deprotonation of N-Boc-piperidine has been investigated for its potential in enantioselective synthesis. A study detailed the lithiation of this compound with sec-BuL-(-)-sparteine at -78°C, which proceeds with moderate selectivity (Bailey et al., 2002).

Dipeptide Formation

The compound has been used in the synthesis of a pipecolic acid-containing dipeptide, Boc-D-Ala-L-Pip-NH(i)Pr. This dipeptide adopts a type II' beta-turn conformation, indicating its potential use in peptide and protein studies (Didierjean, Boussard, & Aubry, 2002).

Synthesis of Novel Dendrimers

A 2019 study reported the synthesis of novel dendrimers using 4-amino-1-(tert-butoxycarbonyl)piperidine as a starting material. These dendrimers, containing piperidin-4-yl groups, have potential applications in nanotechnology and materials science (Sacalis et al., 2019).

Building Blocks for Combinatorial Chemistry

Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from a piperidine building block, serve as new scaffolds for combinatorial chemistry. This application is significant for the development of pharmaceuticals and complex molecular libraries (Schramm, Saak, Hoenke, & Christoffers, 2010).

Synthesis of Piperidine Derivatives

Another study focused on the synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, providing a general route to amines containing a substituted piperidine subunit. This is important for pharmaceuticals and organic synthesis (Acharya & Clive, 2010).

Synthesis of Heterocycles and Tryptamines

N-Boc anilines have been used in the synthesis of novel heterocycles and tryptamines, demonstrating the versatility of Boc-piperidine derivatives in synthesizing complex organic molecules (Nicolaou, Krasovskiy, Majumder, Trepanier, & Chen, 2009).

Enantiopure Derivatives Synthesis

Research on tert-Butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates has led to the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. Such compounds are crucial in stereochemistry and drug development (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

It is known that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or activity.

Result of Action

As a compound used in proteomics research , it may have effects on protein function or activity.

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-9-5-7-11(10-15)6-4-8-12(16)17/h11H,4-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVUQUJJLJBFHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661414
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318536-95-7
Record name 4-[1-(tert-Butoxycarbonyl)piperidin-3-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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